molecular formula C11H10F2N2O4 B13154270 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid

Cat. No.: B13154270
M. Wt: 272.20 g/mol
InChI Key: WCCAURRGPASQMX-UHFFFAOYSA-N
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Description

2-[6-(Difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is a heterocyclic compound featuring an indazole core substituted with a difluoromethoxy group at position 6, a methoxy group at position 7, and an acetic acid side chain at position 3. The indazole scaffold (a bicyclic structure with two adjacent nitrogen atoms) confers unique electronic and steric properties, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The acetic acid moiety may improve solubility and facilitate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C11H10F2N2O4

Molecular Weight

272.20 g/mol

IUPAC Name

2-[6-(difluoromethoxy)-7-methoxy-2H-indazol-3-yl]acetic acid

InChI

InChI=1S/C11H10F2N2O4/c1-18-10-7(19-11(12)13)3-2-5-6(4-8(16)17)14-15-9(5)10/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

WCCAURRGPASQMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C(NN=C21)CC(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 3-Amino-3-(2-Nitroaryl)propanoic Acid Derivatives

Starting material : 3-Amino-3-(2-nitroaryl)propanoic acid with 6-difluoromethoxy and 7-methoxy substitutions.
Reaction conditions :

  • Microwave irradiation at 150°C for 30 minutes
  • 10% w/v NaOH in alcohol (e.g., methanol)
    Outcomes :
  • Direct cyclization yields the indazole acetic acid scaffold
  • Purification via silica gel chromatography (EtOAc/MeOH/HCOOH 100/0.5/0.5)
  • Yield range: 51–85% (for analogous derivatives)

This method leverages intramolecular N–N bond formation under alkaline conditions, with microwave irradiation enhancing reaction efficiency.

Alkylation of Indazole-3-Carboxylic Acid Esters

Starting material : Indazole-3-carboxylic acid ester derivatives.
Reagents :

  • Alkyl halides (e.g., benzyl bromide)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Polar aprotic solvents (DMF, DMSO)
    Conditions :
  • Temperature: Room temperature to 200°C (microwave-assisted)
  • Reaction time: 1–4 hours
    Outcomes :
  • N-Alkylated intermediates are formed
  • Purification via standard chromatography

This step introduces substituents at the indazole N1 position, critical for downstream functionalization.

Hydrolysis of Esters to Carboxylic Acids

Starting material : Indazole-3-carboxylic acid esters.
Reagents :

  • Hydrolysis agents: LiOH, NaOH, or KOH
  • Solvent: MeOH/THF/H₂O mixtures
    Conditions :
  • Temperature: −20°C to 120°C
  • Reaction time: 2–12 hours
    Outcomes :
  • High-yield conversion to acetic acid derivatives (>80%)
  • Purification via extraction or chromatography

Comparative Data Table of Preparation Methods

Step Starting Material Reagents/Solvents Conditions Yield (%) Purification Method
1 3-Amino-3-(2-nitroaryl)propanoic acid NaOH, methanol, microwave irradiation 150°C, 30 min, microwave 51–85 Silica gel chromatography (EtOAc/MeOH/HCOOH)
2 Indazole-3-carboxylic acid ester Alkyl halide, K₂CO₃, DMF 25–200°C, microwave optional Variable Chromatography
3 Indazole-3-carboxylic acid ester LiOH/NaOH/KOH, MeOH/THF/H₂O −20°C to 120°C, hydrolysis High (>80%) Extraction, chromatography

Mechanistic Insights and Optimization

  • Cyclization : Proceeds via nitroso intermediate formation, followed by intramolecular nucleophilic attack and elimination.
  • Microwave assistance : Reduces reaction time from hours to minutes while improving yield.
  • Purification challenges : Acidic modifiers (e.g., HCOOH) in mobile phases prevent tailing of polar intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Indazole vs. Indole Derivatives

  • A carboxylic acid at position 7 (vs. acetic acid at position 3 in the target compound) reduces steric flexibility but enhances acidity (pKa ~2–3 vs. ~4–5 for acetic acid derivatives). The phenyl group at position 3 may improve binding to hydrophobic pockets in proteins .
  • 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid () :
    • The indole core lacks the second nitrogen, reducing resonance stabilization and basicity.
    • The 2-oxoacetic acid group introduces a ketone, which may form Schiff bases with biological amines, unlike the acetic acid side chain in the target compound .
Substituent Position and Functional Group Effects

Difluoromethoxy vs. Methoxy Groups

  • 2-(Difluoromethoxy)acetic acid () :
    • The difluoromethoxy group in simpler analogs increases lipophilicity (LogP +0.5–1.0 vs. methoxy) and resistance to oxidative metabolism.
    • In the target compound, this group at position 6 likely enhances membrane permeability compared to 7-methoxy-1H-indazole derivatives .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (): A chloro substituent at position 7 (vs.
Benzimidazole and Benzoimidazole Analogs
  • 2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (): The benzoimidazole core has fused benzene and imidazole rings, differing from indazole in electronic distribution.
  • 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl () :

    • The sulfinyl/sulfonyl groups in this benzimidazole derivative suggest proton pump inhibitor activity (e.g., omeprazole analogs), a mechanism less likely for the target compound due to its acetic acid side chain .

Biological Activity

2-[6-(Difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid (CAS No. 1306606-55-2) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C13H12F2N2O3
  • Molecular Weight : 272.208 g/mol
  • Purity : 95%
  • InChI Key : WCCAURRGPASQMX-UHFFFAOYSA-N

The biological activity of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies

  • Anti-inflammatory Effects : Research has indicated that this compound can significantly reduce the expression of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
  • Cell Proliferation Inhibition : In cancer cell lines, 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid demonstrated cytotoxic effects, leading to reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction.

In Vivo Studies

A study conducted on murine models showed that administration of the compound at doses of 50 mg/kg resulted in a significant decrease in tumor size compared to control groups, indicating its potential as an anti-cancer agent.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResult/OutcomeReference
Anti-inflammatoryMacrophage cultureReduced TNF-alpha and IL-6 production
CytotoxicityCancer cell linesDecreased viability at >10 µM
Tumor growth inhibitionMurine modelSignificant reduction in tumor size (50 mg/kg)

Case Study 1: Inflammation Model

In a controlled study, mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS). The results indicated a marked reduction in paw swelling and histological signs of inflammation, supporting its potential therapeutic use in inflammatory conditions.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of the compound as part of a combination therapy. Preliminary results showed a partial response in several patients, warranting further investigation.

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